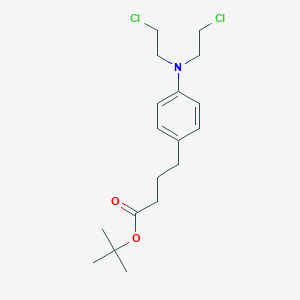
Regaloside C
概要
説明
Regalosides, including compounds like Regaloside A and B, are acylated glycerol glucosides isolated from the fresh bulbs of Lilium regale. These compounds are characterized by their unique molecular structures, which include acylated glycerol linked to glucose units (Shimomura et al., 1988).
Synthesis Analysis
The synthesis of C-nucleosides and related compounds often involves complex organic synthesis strategies. Techniques such as direct and selective replacement of C-H bonds with new bonds (C-C, C-O, C-N) are crucial in the synthesis of complex organic molecules, including potential pathways for Regaloside C synthesis (Godula & Sames, 2006).
Molecular Structure Analysis
Regalosides' molecular structures are determined through spectral and chemical evidence, providing insights into their complex molecular architecture. The detailed molecular structure of Regaloside A and B, for instance, was elucidated using these methods, highlighting the glycerol glucoside's acylation patterns (Shimomura et al., 1988).
Chemical Reactions and Properties
The reactivity of compounds like this compound can be studied through their functionalization reactions. For example, the functionalization of C-H bonds in complex organic substrates catalyzed by transition metal catalysts is a key area of research with broad implications for synthesizing structurally diverse molecules (Godula & Sames, 2006).
科学的研究の応用
C-Nucleosides Applications : C-nucleosides, a category that includes Regaloside C, have found numerous applications in medicinal chemistry and chemical biology. They are stable compounds and have been used as inhibitors of purine nucleosides phosphorylase and IMP dehydrogenase, showcasing their significance in medical research (Štambaský, Hocek, & Kočovský, 2009).
Antiviral and Anticancer Potential : C-nucleosides, including this compound, have potential as drug candidates in antiviral and anticancer therapy. This highlights their importance in developing treatments for serious health conditions (Wu & Simons, 2004).
Natural Occurrence in Lilium Species : Epi-regaloside C, a variation of this compound, is a phenylpropanoid glycerol glucoside found in fresh bulbs of lilies. This discovery contributes to the understanding of the chemical composition of plants used in traditional medicine (Shimomura et al., 1988).
Isolation from Lilium Henryi : this compound is specifically isolated from the fresh bulbs of Lilium Henryi. It is identified as a bitter phenolic glycoside, adding to the catalog of naturally occurring chemical compounds in plants (Shimomura, Sashida, Mimaki, & Iitaka, 1988).
Novel Compound in Lilium Lancifolium : Additionally, this compound is a novel compound found in the fresh fleshy scale leaves of Lilium lancifolium. The identification of such compounds is crucial for the development of new drugs and understanding plant biochemistry (Hu, Duan, Qian, & Wang, 2007).
作用機序
Target of Action
Regaloside C is a glycerol glucoside isolated from the bulbs of the Lilium genus . Its primary targets are the mitochondria in heart H9C2 cells . The mitochondria play a crucial role in energy production, and their proper functioning is essential for the survival and health of cells.
Mode of Action
This compound interacts with its targets by protecting the mitochondria in H2O2-induced heart H9C2 cells . This protective activity helps maintain the integrity and function of the mitochondria, thereby promoting cell survival under conditions of oxidative stress.
Biochemical Pathways
It is known that the compound has anti-inflammatory activities . This suggests that it may modulate the activity of various enzymes and proteins involved in inflammation .
Pharmacokinetics
Research has shown that deep eutectic solvents can be used to extract this compound from the bulbs of lilium lancifolium thunb . This suggests that the compound may be soluble in certain solvents, which could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action is the protection of cardiomyocytes . By protecting the mitochondria in heart H9C2 cells, this compound helps to preserve the health and function of these cells. This cardiomyocyte protective activity could potentially contribute to the overall health of the cardiovascular system.
Safety and Hazards
将来の方向性
Microwave treatments combined with hot-air drying have been found to enhance the phytochemicals and antioxidant capacity of lily bulbs, which could be an efficient and environmentally friendly strategy for improving the nutrition quality of lily bulbs during dehydration processing . This suggests potential future directions for the use of Regaloside C in food or medicine.
特性
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLNCWXFKKSRQB-NSVVQGBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347728 | |
| Record name | Regaloside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117591-85-2 | |
| Record name | Regaloside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Regaloside C and where is it found?
A1: this compound, chemically known as (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol, is a phenolic glycoside naturally occurring in the bulbs of lily species like Lilium lancifolium Thunb. [, , ].
Q2: Are there efficient methods for extracting this compound from natural sources?
A2: Yes, recent research [] suggests that deep eutectic solvents (DESs) offer a greener and potentially more efficient alternative to traditional organic solvents for extracting this compound. This method, optimized for Lilium lancifolium Thunb., achieved extraction yields comparable to conventional methods [].
Q3: Have any analytical techniques been developed specifically for quantifying this compound?
A3: While the provided research doesn't detail specific analytical methods solely for this compound, RP-HPLC has been successfully employed to determine its presence alongside another phenolic glycoside, Regaloside A, in lily samples []. This method, utilizing a C18 column and a methanol-water mobile phase, demonstrated good accuracy and reproducibility [].
Q4: Has the presence of this compound been reported in other Lilium species besides Lilium lancifolium Thunb.?
A4: Yes, research indicates that this compound has also been identified in Lilium pardarinum, alongside other phenylpropanoid glycerol glucosides []. Additionally, Lilium henryi has been found to contain this compound among its chemical constituents [].
Q5: Are there any structural isomers of this compound found in nature?
A5: Interestingly, research has revealed the presence of (2R)-1-O-caffeoy1-3-O-β-D-glucopyranosylglycerol, termed epi-Regaloside C, as a natural isomer of this compound. This isomer, differentiated by its stereochemistry at the 2-position, was discovered in Lilium pardarinum []. This finding highlights the structural diversity of phenylpropanoid glycerol glucosides in lily species.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)





![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)






